IM-93
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Overview
Description
IM-93 is a novel Water-Soluble Dual Inhibitor of Ferroptosis and NETosis.
Scientific Research Applications
MALDI Imaging Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry (IMS) has become a crucial tool in molecular histology. It enables the analysis of the distribution of proteins and small molecules within biological systems through in situ analysis of tissue sections. This technology can determine the distribution of hundreds of unknown compounds in a single measurement, maintaining cellular and molecular integrity, and has seen significant advancements in sensitivity and robustness. Its applications span basic research and clinical settings (Walch et al., 2008), (Balluff et al., 2011).
Ion Mobility Spectrometry (IMS)
IMS applications have expanded significantly, now including quality control in the pharmaceutical industry, food sample contaminant determination, clinical analyses of biological fluids, and environmental analyses. Coupling IMS with MS(n) has led to insights into complex samples, particularly in the polymer and petrochemical industries (Armenta et al., 2011).
Clinical and Drug Discovery Applications
IMS techniques, particularly in drug discovery, have transformed specific areas in biological research. It provides both chemical and spatial information, crucial for pharmacological target screening and evaluating drug distribution in cells and tissues (Rubakhin et al., 2005).
Machine Learning in IMS
Unsupervised machine learning is increasingly used for exploratory analysis of IMS data. It addresses challenges like spectral preprocessing, data formats, and sample classification, enhancing the understanding of complex biological processes (Verbeeck et al., 2019).
Other Applications and Advancements
IMS has found utility in various fields, including plant growth studies and geophysical exploration. The versatility of IMS techniques allows for a wide range of applications, such as studying cell wall architecture in plants (Dokken et al., 2005) and analyzing magnetic field variations for geophysical exploration (Yan et al., 2014).
properties
Product Name |
IM-93 |
---|---|
Molecular Formula |
C21H28N4O2 |
Molecular Weight |
368.481 |
IUPAC Name |
3-((3-(Dimethylamino)propyl)amino)-1-isopropyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C21H28N4O2/c1-14(2)25-20(26)18(19(21(25)27)22-11-8-12-23(3)4)16-13-24(5)17-10-7-6-9-15(16)17/h6-7,9-10,13-14,22H,8,11-12H2,1-5H3 |
InChI Key |
DKUCOVGKUCYQLB-UHFFFAOYSA-N |
SMILES |
O=C(C(NCCCN(C)C)=C1C2=CN(C)C3=C2C=CC=C3)N(C(C)C)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
IM-93; IM 93; IM93 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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